Cas no 126688-97-9 (1,3,2-Dioxaborolane,2-(1E)-1-hexen-1-yl-4,4,5,5-tetramethyl-)
1,3,2-Dioxaborolane,2-(1E)-1-hexen-1-yl-4,4,5,5-tetramethyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,3,2-Dioxaborolane,2-(1E)-1-hexen-1-yl-4,4,5,5-tetramethyl-
- 2-hex-1-enyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- TRANS-1-HEXEN-1-YLBORONIC ACID PINACOL ESTER
- TRANS-1-HEXENYLBORONIC ACID PINACOL EST&
- trans-1-Hexenylboronic acid pinacol ester, (E)-2-(1-Hexenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- trans-1-Hexen-1-ylboronic acid pinacol ester 97%
- trans-1-Hexen-1-ylboronic acid pinacol ester, 97%
- 126688-97-9
- J-005419
- trans-1-Hexen-1-ylboronic acid pinacol ester,97%
- TRANS-1-HEXENYLBORONIC ACID PINACOL EST
- J-009141
- 1-Hexenyl-1-boronic acid, pinacol ester
- trans-1-Hexenylboronicacidpinacolester
- A809573
- 2-[(1E)-hex-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- SCHEMBL4803203
- 2-(HEX-1-EN-1-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- (E)-2-(hex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- SCHEMBL4803210
- 1,3,2-Dioxaborolane, 2-(1E)-1-hexen-1-yl-4,4,5,5-tetramethyl-
- 2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- AKOS015960152
- 154820-94-7
- trans-1-Hexenylboronic acid pinacol ester
- MFCD05663883
- G65150
-
- MDL: MFCD05663883
- Inchi: 1S/C12H23BO2/c1-6-7-8-9-10-13-14-11(2,3)12(4,5)15-13/h9-10H,6-8H2,1-5H3/b10-9+
- InChI Key: PAOJMGKYYPHNDO-MDZDMXLPSA-N
- SMILES: O1B(/C=C/CCCC)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 210.17900
- Monoisotopic Mass: 210.1791101g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- Density: 0.875 g/mL at 25 °C
- Boiling Point: 62-65 °C/0.5-0.6 mmHg
- Flash Point: Degrees Fahrenheit:195.8°F
Degrees Celsius:91°C - Refractive Index: n20/D 1.443
- PSA: 18.46000
- LogP: 3.36420
1,3,2-Dioxaborolane,2-(1E)-1-hexen-1-yl-4,4,5,5-tetramethyl- Security Information
- Hazardous Material transportation number:NA 1993 / PGIII
- WGK Germany:3
- Storage Condition:2-8°C
1,3,2-Dioxaborolane,2-(1E)-1-hexen-1-yl-4,4,5,5-tetramethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1260061-1g |
1,3,2-Dioxaborolane, 2-(1E)-1-hexen-1-yl-4,4,5,5-tetramethyl- |
126688-97-9 | 95% | 1g |
$160 | 2024-06-08 | |
| eNovation Chemicals LLC | Y1260061-5g |
1,3,2-Dioxaborolane, 2-(1E)-1-hexen-1-yl-4,4,5,5-tetramethyl- |
126688-97-9 | 95% | 5g |
$390 | 2024-06-08 | |
| Cooke Chemical | S308579-1g |
trans-1-Hexen-1-ylboronic acid pinacol ester |
126688-97-9 | 97% | 1g |
RMB 456.23 | 2025-02-21 | |
| Aaron | AR000TSR-250mg |
1,3,2-Dioxaborolane, 2-(1E)-1-hexen-1-yl-4,4,5,5-tetramethyl- |
126688-97-9 | 98% | 250mg |
$48.00 | 2025-02-13 | |
| Aaron | AR000TSR-1g |
1,3,2-Dioxaborolane, 2-(1E)-1-hexen-1-yl-4,4,5,5-tetramethyl- |
126688-97-9 | 98% | 1g |
$123.00 | 2025-02-13 | |
| Aaron | AR000TSR-5g |
1,3,2-Dioxaborolane, 2-(1E)-1-hexen-1-yl-4,4,5,5-tetramethyl- |
126688-97-9 | 98% | 5g |
$428.00 | 2025-02-13 | |
| Aaron | AR000TSR-10g |
1,3,2-Dioxaborolane, 2-(1E)-1-hexen-1-yl-4,4,5,5-tetramethyl- |
126688-97-9 | 98% | 10g |
$700.00 | 2023-12-16 | |
| 1PlusChem | 1P000TKF-250mg |
1,3,2-Dioxaborolane, 2-(1E)-1-hexen-1-yl-4,4,5,5-tetramethyl- |
126688-97-9 | 98% | 250mg |
$67.00 | 2024-07-09 | |
| 1PlusChem | 1P000TKF-1g |
1,3,2-Dioxaborolane, 2-(1E)-1-hexen-1-yl-4,4,5,5-tetramethyl- |
126688-97-9 | 98% | 1g |
$141.00 | 2024-07-09 | |
| 1PlusChem | 1P000TKF-5g |
1,3,2-Dioxaborolane, 2-(1E)-1-hexen-1-yl-4,4,5,5-tetramethyl- |
126688-97-9 | 98% | 5g |
$457.00 | 2024-07-09 |
1,3,2-Dioxaborolane,2-(1E)-1-hexen-1-yl-4,4,5,5-tetramethyl- Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 1,3,2-Dioxaborolane,2-(1E)-1-hexen-1-yl-4,4,5,5-tetramethyl-
Comprehensive Overview of 1,3,2-Dioxaborolane,2-(1E)-1-hexen-1-yl-4,4,5,5-tetramethyl- (CAS No. 126688-97-9)
The compound 1,3,2-Dioxaborolane,2-(1E)-1-hexen-1-yl-4,4,5,5-tetramethyl- (CAS No. 126688-97-9) is a highly specialized boron-containing heterocycle that has garnered significant attention in modern organic synthesis and materials science. Its unique structure, featuring a dioxaborolane core and a hexenyl side chain, makes it a versatile intermediate for applications ranging from pharmaceuticals to advanced polymers. Researchers and industry professionals frequently search for "1,3,2-Dioxaborolane derivatives" or "boronate ester applications" to explore its potential in cutting-edge technologies.
One of the most compelling aspects of this compound is its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic chemistry. The tetramethyl-substituted dioxaborolane moiety enhances stability and reactivity, making it a preferred choice for constructing complex molecular architectures. Recent trends in green chemistry have also highlighted its utility in reducing waste and improving reaction efficiency, aligning with the growing demand for sustainable synthetic methods.
In the realm of material science, CAS No. 126688-97-9 has been investigated for its potential in organic electronics and photovoltaic devices. Its ability to form stable boron-nitrogen or boron-oxygen coordination complexes opens doors to innovative applications in OLEDs and sensors. Searches for "boron-based functional materials" or "dioxaborolane in optoelectronics" reflect the compound's relevance in these high-tech fields.
From a pharmaceutical perspective, this compound's hexenyl side chain offers opportunities for bioactive molecule design. Its incorporation into prodrugs or targeted delivery systems is an area of active research, particularly in oncology and neurology. Queries like "boron in drug discovery" or "dioxaborolane medicinal chemistry" underscore its importance in modern drug development pipelines.
The synthesis and handling of 1,3,2-Dioxaborolane,2-(1E)-1-hexen-1-yl-4,4,5,5-tetramethyl- require specialized knowledge due to its sensitivity to moisture and air. Best practices for storage under inert atmospheres and techniques for purification are frequently discussed in academic forums. Professionals often seek information on "handling air-sensitive boronic esters" or "characterization of dioxaborolanes" to ensure optimal results in laboratory settings.
As the scientific community continues to explore boron chemistry, compounds like CAS No. 126688-97-9 will remain at the forefront of innovation. Its intersection with catalysis, materials engineering, and life sciences ensures its enduring relevance in both academic and industrial contexts. Future research directions may focus on nanoscale applications or bioconjugation strategies, further expanding its already impressive utility spectrum.
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